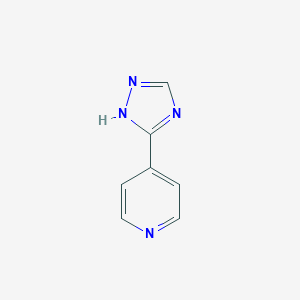

4-(4H-1,2,4-Triazol-3-yl)pyridine

Vue d'ensemble

Description

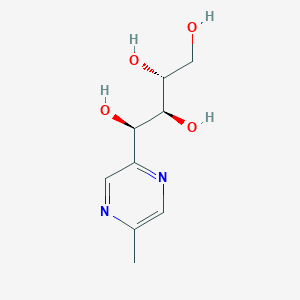

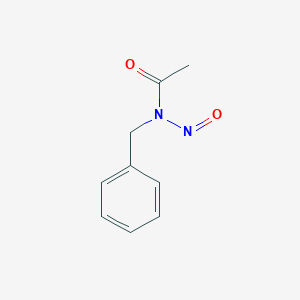

4-(4H-1,2,4-Triazol-3-yl)pyridine (4TAP) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyridine, which is an aromatic compound with a five-membered ring containing one nitrogen atom. 4TAP has a wide range of applications in synthetic organic chemistry and has been used in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Anticancer Agents

1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, certain novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have shown promising cytotoxic activity against Hela cell line .

Antimicrobial Activity

1,2,4-Triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . They have also been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Antifungal Activity

1,2,4-Triazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity .

Antiviral Activity

1,2,4-Triazole derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Agrochemistry

In the field of agrochemistry, 1,2,4-triazoles have been used due to their unique structure and properties .

Materials Sciences

1,2,4-Triazoles have usages in materials sciences . For example, they have been incorporated into coordination polymers .

Organic Catalysts

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole ring have been found to exhibit inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage conditions like diabetes .

Mode of Action

It’s known that the compound can undergo nucleophilic substitution reactions, replacing the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . This chemical transformation might be part of its interaction with its targets.

Biochemical Pathways

Given its potential inhibitory activity against alpha-amylase and alpha-glucosidase , it may impact the carbohydrate metabolism pathway by slowing down the breakdown of complex carbohydrates into simpler sugars.

Pharmacokinetics

The compound’s molecular weight (14615 g/mol) and its solid physical form at room temperature suggest that it may have good bioavailability.

Result of Action

Compounds with a 1,2,4-triazole ring have been found to exhibit cytotoxic activities against certain tumor cell lines . This suggests that 4-(4H-1,2,4-Triazol-3-yl)pyridine might also have potential anticancer properties.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under normal environmental conditions.

Propriétés

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDWYWNACFAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163870 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-Triazol-3-yl)pyridine | |

CAS RN |

14803-99-7 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)